molecular formula C34H68O2 B143485 Stearyl palmitate CAS No. 2598-99-4

Stearyl palmitate

Cat. No.: B143485
CAS No.: 2598-99-4
M. Wt: 508.9 g/mol
InChI Key: BILPUZXRUDPOOF-UHFFFAOYSA-N
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Preparation Methods

Stearyl palmitate is typically extracted from sheep wool through several methods:

Comparison with Similar Compounds

Stearyl palmitate is often compared to other emollients like petroleum jelly and synthetic waxes:

Similar compounds include:

  • Petroleum Jelly
  • Beeswax
  • Synthetic Waxes

This compound’s unique composition of long-chain esters, alcohols, and acids makes it a versatile and valuable compound in various applications .

Properties

IUPAC Name

octadecyl hexadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
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InChI Key

BILPUZXRUDPOOF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
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Molecular Formula

C34H68O2
Record name STEARYL PALMITATE
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DSSTOX Substance ID

DTXSID0026048
Record name Octadecyl hexadecanoate
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Molecular Weight

508.9 g/mol
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Physical Description

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS]
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Flash Point

460 °F (238 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water
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Density

Specific gravity: 0.935 at 25 °C
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Mechanism of Action

Lanolin is an emollient. Emollients soften the skin by forming an occlusive oil film on the stratum corneum layer of the epithelium, thus decreasing the transepidermal water loss.
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Impurities

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present.
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Color/Form

Translucent, pale yellow, soft tenacious solid

CAS No.

2598-99-4, 100231-75-2, 8006-54-0
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Melting Point

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/
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Synthesis routes and methods

Procedure details

128 grams (0.5 mole) of purified palmitic acid (melting point 63° C.) and 203 grams (0.75 mole) of 1-octadecanol were added to 11 grams of toluenesulfonic acid in 130 ml of m-xylene and charged into a Dean-Stark equipped 1-liter round bottom flask. After 6 hours of reflux under nitrogen at a pot temperature of 190° C., 13 ml of water was collected. The solvent and any excess alcohol were stripped under 29 inches of mercury vacuum at 130° C. to give 329 grams of a solid having a melting point of 55° C. The acid number of the product was 0. Infrared spectroscopic analysis showed formation of the ester function.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Lanolin exhibits excellent emollient properties, meaning it softens and soothes the skin. It can absorb and retain significant amounts of water, contributing to its moisturizing effect in formulations like creams and ointments [, , ]. Additionally, lanolin demonstrates good skin adhesion and can act as an emulsifier, allowing for the combination of oil and water-based ingredients [, ].

A: Lanolin's natural origin can lead to batch-to-batch variability in its composition, impacting the stability and viscosity of formulations. This variability stems from differences in the breeds of sheep, environmental factors, and extraction processes []. Research indicates that substituting lanolin with synthetic alternatives like SOFTISAN® 649 can improve the reproducibility of ternary phase behavior in ointment bases, resulting in more consistent viscosity [].

A: Lanolin naturally contains antioxidants, which can degrade over time, leading to the formation of oxidizing agents. These agents can potentially affect the stability of certain active ingredients, particularly plant growth regulators, when lanolin is used as a carrier []. Treating lanolin with sodium hydrosulfite has been shown to remove these oxidizing agents, making it more suitable for bioassays involving natural growth substances [].

A: While lanolin has a reputation for causing allergic reactions, research suggests the actual incidence of true lanolin allergy is relatively low [, ]. The perception of high allergenicity might be attributed to a phenomenon known as the "angry back syndrome," where patients with extensive dermatitis exhibit false-positive reactions to patch tests, including those with lanolin [].

A: While the specific allergens in lanolin are not fully identified, research suggests that the aliphatic alcohol fraction of lanolin plays a significant role in its allergenic potential [, ]. It's important to note that allergy to lanolin is often non-specific, meaning individuals may have developed sensitivity to other substances alongside lanolin, especially those with chronic dermatoses [].

A: Yes, researchers have developed plant-derived alternatives to lanolin, such as Bis-beheyl/isostearyl/phytosteryl dimer dilinoleyl dimer dilinoleate. This oligomer ester exhibits comparable properties to lanolin, including high water holding capacity, moisturizing effects, and emulsifying properties, while offering improved color, odor, and oxidative stability [].

A: Lanolin finds applications in various industries. For example, sulfonated and succinated lanolin derivatives act as effective fatliquors in leather processing, enhancing the material's softness and flexibility []. Additionally, research explores the potential of lanolin as a sustainable fuel source. Co-firing lanolin waste with municipal solid waste in circulating fluidized bed incinerators shows promise in reducing harmful emissions while generating energy [].

A: Lanolin production is intrinsically linked to the wool industry, raising questions about its long-term sustainability. Recent research challenges the traditional view of lanolin as a mere by-product of wool production for textiles. Evidence suggests that lanolin extraction, involving boiling wool, has historically been a distinct process from wool preparation for spinning and weaving []. This insight necessitates a reassessment of lanolin's historical context and its potential as a sustainably-sourced material.

A: Research is exploring methods to recover and recycle lanolin from industrial wastewater, reducing waste and promoting resource efficiency. For instance, a process combining mixed flocculation and extraction using aluminum sulfate, polyacrylamide, hexane, and cyclohexane has demonstrated a high recovery rate of lanolin from tannery wastewater []. This recovered lanolin exhibits comparable quality to industry-standard lanolin, highlighting the potential for closing the loop in lanolin production.

A: Researchers are investigating the use of lanolin in conjunction with synthetic membranes like Strat-M® and Nucleopore® to create more realistic models for transdermal drug delivery []. These lanolin-based synthetic membranes mimic the lipidic matrix of the stratum corneum, providing a more accurate representation of drug absorption through the skin. This approach could lead to the development of more effective and targeted transdermal drug delivery systems.

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